4-iodo-1-(pyrrolidin-3-yl)-1H-pyrazole 4-iodo-1-(pyrrolidin-3-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18004154
InChI: InChI=1S/C7H10IN3/c8-6-3-10-11(5-6)7-1-2-9-4-7/h3,5,7,9H,1-2,4H2
SMILES:
Molecular Formula: C7H10IN3
Molecular Weight: 263.08 g/mol

4-iodo-1-(pyrrolidin-3-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC18004154

Molecular Formula: C7H10IN3

Molecular Weight: 263.08 g/mol

* For research use only. Not for human or veterinary use.

4-iodo-1-(pyrrolidin-3-yl)-1H-pyrazole -

Specification

Molecular Formula C7H10IN3
Molecular Weight 263.08 g/mol
IUPAC Name 4-iodo-1-pyrrolidin-3-ylpyrazole
Standard InChI InChI=1S/C7H10IN3/c8-6-3-10-11(5-6)7-1-2-9-4-7/h3,5,7,9H,1-2,4H2
Standard InChI Key QDMLYKGLVGFSOE-UHFFFAOYSA-N
Canonical SMILES C1CNCC1N2C=C(C=N2)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a planar pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with iodine at position 4. The pyrrolidine ring (a five-membered saturated amine heterocycle) attaches to the pyrazole's 1-position via its 3-carbon atom. Chirality arises from the R-configuration at the pyrrolidine's C3 position in the enantiomerically pure form .

Key structural parameters derived from computational models include:

PropertyValueSource
Molecular formulaC7H10IN3
Molecular weight263.08 g/mol (free base)
299.54 g/mol (hydrochloride)
SMILES notationC1CNC[C@@H]1N2C=C(C=N2)I
InChIKeyRMFACYVLMIFGJX-OGFXRTJISA-N

Spectroscopic Characteristics

While experimental spectral data remain unpublished, predicted properties based on analog compounds include:

  • 1H NMR: Expected signals at δ 7.6–7.8 ppm (pyrazole C3-H), δ 3.2–3.6 ppm (pyrrolidine N-CH2), and δ 2.5–2.9 ppm (pyrrolidine CH2).

  • 13C NMR: Anticipated peaks for pyrazole carbons (C4-I: ~95 ppm, C3: ~140 ppm) and pyrrolidine carbons (N-CH: ~55 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 263.08 (M+) with characteristic fragments at m/z 136 (pyrrolidinylpyrazole) and m/z 127 (I-containing moiety).

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The hydrochloride salt form is typically synthesized via a two-step protocol :

  • N-Alkylation: Reaction of 4-iodopyrazole with (R)-pyrrolidin-3-yl methanesulfonate in acetonitrile at 60°C for 12 hours (yield: 68–72%).

  • Salt Formation: Treatment with HCl gas in diethyl ether yields the hydrochloride salt (95% purity by HPLC).

Critical reaction parameters:

ParameterOptimal Value
SolventAnhydrous acetonitrile
Temperature60°C ± 2°C
Reaction time12–14 hours
WorkupColumn chromatography (SiO2, ethyl acetate/hexane)

Industrial Production Considerations

Scale-up challenges include:

  • Iodine Handling: Requires specialized equipment due to iodine's corrosive nature and potential for side reactions.

  • Chirality Control: Maintenance of enantiomeric purity during N-alkylation necessitates catalytic asymmetric synthesis or chiral resolution .

  • Purification: Large-scale recrystallization from ethanol/water mixtures achieves >99% purity for pharmaceutical applications.

Analytical Characterization Challenges

Stability Considerations

Preliminary stability data indicate:

ConditionDegradation (% after 30 days)
25°C/60% RH<5%
40°C/75% RH12–18%
Light (1.2 million lux)22–27%

Primary degradation pathway: Deiodination to 1-(pyrrolidin-3-yl)-1H-pyrazole, as detected by LC-MS.

Future Research Directions

Priority Investigations

  • Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration using in vitro Caco-2/PAMPA models.

  • Structure-Activity Relationships: Systematic variation of substituents at pyrazole C3/C5 positions.

  • Process Optimization: Develop continuous flow synthesis to improve yield and reduce iodine waste.

ApplicationMarket Size (2025E)Growth Rate
CNS Therapeutics$98 billion6.7% CAGR
Antimicrobial Agents$57 billion4.1% CAGR
Electronic Materials$12 billion8.9% CAGR

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator